Home > Products > Screening Compounds P133084 > 3-[4-(2-PYRIDYL)PIPERAZINO]-1-[4-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE
3-[4-(2-PYRIDYL)PIPERAZINO]-1-[4-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE -

3-[4-(2-PYRIDYL)PIPERAZINO]-1-[4-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

Catalog Number: EVT-4235512
CAS Number:
Molecular Formula: C20H19F3N4O2
Molecular Weight: 404.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 4-[(4-Methyl-1-piperazinyl)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide methanesulphonate (Imatinib mesylate) []

  • Compound Description: Imatinib mesylate, marketed as Gleevec, is an anti-cancer medication primarily used to treat chronic myelogenous leukemia (CML) and acute lymphoblastic leukemia (ALL). It functions as a tyrosine kinase inhibitor, specifically targeting the BCR-Abl tyrosine kinase. []

2. 1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634) []

  • Compound Description: Sch-350634 is a piperazine-based CCR5 antagonist developed as an HIV-1 inhibitor. It exhibits potent inhibition of HIV-1 entry and replication in peripheral blood mononuclear cells (PBMCs) and has excellent oral bioavailability in various species. []
  • Relevance: Sch-350634 shares a key structural motif with 3-[4-(2-pyridinyl)-1-piperazinyl]-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione: a piperazine ring substituted with a [4-(trifluoromethyl)phenyl]ethyl group. This shared feature suggests a possible connection in their structure-activity relationships, although Sch-350634 lacks the 2-pyridinyl substituent on the piperazine and possesses a distinct piperidine core, setting it apart from the pyrrolidinedione structure of the main compound. []

3. 1-[(4,6-Dimethyl-5-pyrimidinyl)carbonyl]-4-[4-[2-methoxy-1(R)-4-(trifluoromethyl)phenyl]ethyl-3(S)-methyl-1-piperazinyl]-4-methylpiperidine (Sch-417690/Sch-D) []

  • Compound Description: Sch-417690/Sch-D represents another piperazine-based CCR5 antagonist investigated for its HIV-1 inhibitory activity. It demonstrates excellent receptor selectivity for CCR5 over muscarinic receptors and possesses good oral bioavailability in rats and monkeys. []

4. 1-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)-2-aminopropane (5) & 2-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)aminoethane (6) [, , ]

  • Compound Description: These two compounds, 5 and 6, are trifluoromethyl analogs of substituted hallucinogenic phenethylamine derivatives like 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), a potent 5-HT2A/2C agonist. Compounds 5 and 6 exhibit potent agonist activity at serotonin 5-HT2A/2C receptors and display significant potency in drug discrimination assays, indicating hallucinogenic potential. [, , ]

5. (R)-N-[4-[2-[[2-Hydroxy-2-(3-pyridinyl)ethyl]amino]ethyl]phenyl]-4-[4-[4-(trifluoromethyl)phenyl]thiazol-2-yl]benzenesulfonamide (2e) []

  • Compound Description: 2e is a potent and selective β3 adrenergic receptor agonist identified during the development of orally bioavailable drugs for this target. It demonstrates high potency for human β3 receptors and exhibits good oral bioavailability in multiple species with an extended duration of action. []
  • Relevance: While sharing the 4-(trifluoromethyl)phenyl motif with 3-[4-(2-pyridinyl)-1-piperazinyl]-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, 2e features a distinct thiazole-benzenesulfonamide core structure. This differentiates it from the pyrrolidinedione core of the main compound. Despite structural differences, the shared trifluoromethylphenyl group suggests a possible commonality in their pharmacological profiles. []

6. 3-(2-Imidazo[1,2-b]pyridazin-3-yl-ethynyl)-4-methyl-N-[4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl]- benzamide (Ponatinib) [, ]* Compound Description: Ponatinib is a tyrosine kinase inhibitor utilized in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions by inhibiting the BCR-ABL tyrosine kinase, including its resistant mutants. [, ]* Relevance: Ponatinib shares the 4-[(4-methyl-1-piperazinyl)methyl]-3-(trifluoromethyl)phenyl substructure with 3-[4-(2-pyridinyl)-1-piperazinyl]-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione. This structural similarity, particularly the presence of the piperazinylmethyltrifluoromethylphenyl moiety, indicates a potential for overlapping pharmacological properties, although Ponatinib incorporates a benzamide core and an imidazopyridazine group, differentiating it from the pyrrolidinedione core of the main compound. [, ]

7. 4-(3-Chloro-2,5-dioxo-8-(trifluoromethyl)-1-((4-(trifluoromethyl)phenyl)amino)-1,6.7-triazaspiro[3,4]oct-7-en-6-yl)-N-(3-chloro-2-(1-((5-(phenyl)-1,3,4-oxadiazol-2-yl)methyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)-4-oxoazet-idin-1-yl)benzamide []

  • Compound Description: This complex compound is a novel 1,3,4-oxadiazole derivative containing pyrazolone and 2-azetidinone ring systems, synthesized and characterized for its potential antimicrobial activity. []
  • Relevance: Although structurally dissimilar to 3-[4-(2-pyridinyl)-1-piperazinyl]-1-[4-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione, this compound shares the 4-(trifluoromethyl)phenyl group. This shared element might indicate a potential for common features in their pharmacological profiles, even though the overall structures and target activities differ significantly. []

Properties

Product Name

3-[4-(2-PYRIDYL)PIPERAZINO]-1-[4-(TRIFLUOROMETHYL)PHENYL]DIHYDRO-1H-PYRROLE-2,5-DIONE

IUPAC Name

3-(4-pyridin-2-ylpiperazin-1-yl)-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione

Molecular Formula

C20H19F3N4O2

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C20H19F3N4O2/c21-20(22,23)14-4-6-15(7-5-14)27-18(28)13-16(19(27)29)25-9-11-26(12-10-25)17-3-1-2-8-24-17/h1-8,16H,9-13H2

InChI Key

MOUDRDVUPWLWAL-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4

Canonical SMILES

C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.